REACTION_CXSMILES
|
Cl.[Cl:2][CH2:3][CH2:4][N:5]([C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]([O:18]C)=[O:17])=[CH:11][CH:10]=1)[CH2:6][CH2:7][Cl:8]>O>[Cl:2][CH2:3][CH2:4][N:5]([C:9]1[CH:10]=[CH:11][C:12]([CH2:15][C:16]([OH:18])=[O:17])=[CH:13][CH:14]=1)[CH2:6][CH2:7][Cl:8]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
methyl 4-[N,N-bis(2-chloroethyl)amino]phenylacetate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClCCN(CCCl)C1=CC=C(C=C1)CC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under heat for 1 hour over an oil bath
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
controlled at 90° C
|
Type
|
EXTRACTION
|
Details
|
was then extracted three times with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
the reaction product was extracted with a 1N aqueous solution of sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted again with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The extract was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue so obtained
|
Type
|
WASH
|
Details
|
was washed with n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCN(CCCl)C1=CC=C(C=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.83 mmol | |
AMOUNT: MASS | 1.61 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |